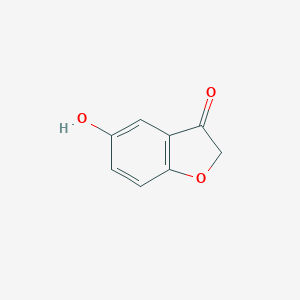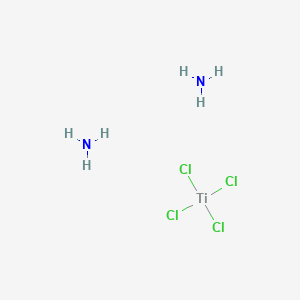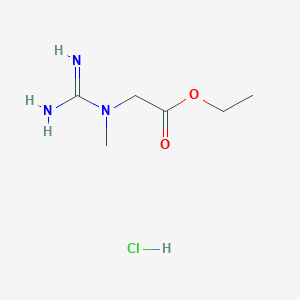![molecular formula C20H22N2O B101423 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 17656-71-2](/img/structure/B101423.png)
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as TDB or Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It has been widely studied for its potential applications in the field of neuroscience research.
作用機序
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as benzodiazepines. However, unlike benzodiazepines, this compound does not enhance the activity of the receptor. Instead, it blocks the inhibitory effects of GABA, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic.
実験室実験の利点と制限
One advantage of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it is a potent and selective antagonist of the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. One area of interest is the role of the GABA-A receptor in alcohol addiction. This compound has been shown to reduce alcohol intake in animal models, suggesting that it may have potential as a treatment for alcoholism. Another potential direction for research is the use of this compound as an anxiolytic. This compound has been shown to reduce anxiety-like behavior in animal models, and further research may reveal its potential as a treatment for anxiety disorders. Finally, there is also interest in developing more potent and selective GABA-A receptor antagonists based on the structure of this compound.
合成法
The synthesis of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one involves the reaction of 2-amino-5,6-dimethylbenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield this compound. This synthesis method was first reported by R. G. Hoffmann and colleagues in 1982.
科学的研究の応用
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been extensively studied for its potential applications in neuroscience research. It has been shown to be a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This compound has been used in studies to investigate the role of the GABA-A receptor in alcohol addiction, anxiety, and sleep disorders.
特性
CAS番号 |
17656-71-2 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H22N2O/c1-20(2)13-22-12-18(23)21(3)17-11-7-5-9-15(17)19(22)14-8-4-6-10-16(14)20/h4-11,19H,12-13H2,1-3H3 |
InChIキー |
ZPXJMHQDJQARQT-UHFFFAOYSA-N |
SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
正規SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
同義語 |
5,9,10,14b-Tetrahydro-5,10,10-trimethylisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



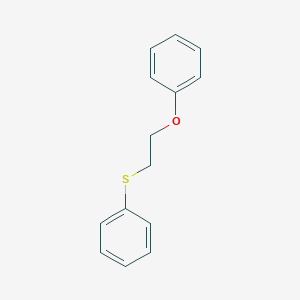
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
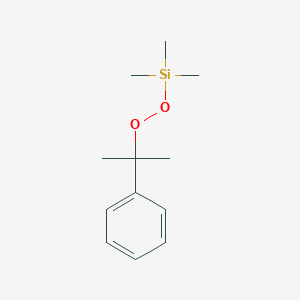
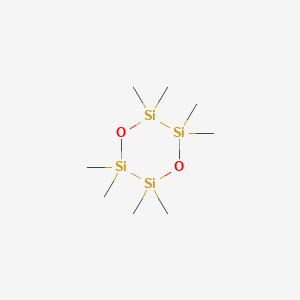

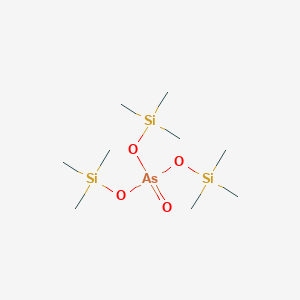



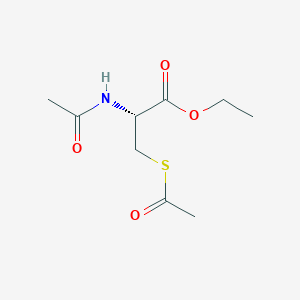
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
